

In-Depth Technical Guide on the Analytical Characterization of H-D-Glu-OtBu

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Compound of Interest

Compound Name: **H-D-Glu-OtBu**

Cat. No.: **B555600**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **H-D-Glu-OtBu** (D-Glutamic acid γ -tert-butyl ester). Detailed experimental protocols and data interpretation are presented to facilitate the identification and characterization of this compound in a research and development setting.

Core Compound Information

H-D-Glu-OtBu, also known as D-Glutamic acid γ -tert-butyl ester, is an ester derivative of the D-enantiomer of glutamic acid. It is a key intermediate in peptide synthesis and drug discovery.

Property	Value
Chemical Formula	C ₉ H ₁₇ NO ₄
Molecular Weight	203.24 g/mol
CAS Number	45125-00-6

Predicted NMR Spectroscopic Data

Due to the absence of publicly available experimental spectra for **H-D-Glu-OtBu**, the following tables outline the predicted ¹H and ¹³C NMR data based on the chemical structure and typical

chemical shift ranges for the functional groups present.

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Atom Number	Chemical Shift (ppm, predicted)	Multiplicity	Integration
1	~3.8	Doublet of Doublets (dd)	1H
2	~2.0 - 2.2	Multiplet (m)	2H
3	~2.4	Triplet (t)	2H
4	-	-	-
5	-	-	-
6	1.45	Singlet (s)	9H
7	-	-	-
8	Variable (broad)	Singlet (s)	2H
9	Variable (broad)	Singlet (s)	1H

Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Atom Number	Chemical Shift (ppm, predicted)
1	~53
2	~28
3	~31
4	~175
5	~172
6	~81
7	~28

Predicted Mass Spectrometry Data

Electrospray ionization (ESI) in positive ion mode is a suitable method for the mass spectrometric analysis of **H-D-Glu-OtBu**. The predicted data is presented below.

Ion	m/z (predicted)	Description
[M+H] ⁺	204.12	Molecular ion (protonated)
[M+Na] ⁺	226.10	Sodium adduct
Fragment	148.08	Loss of tert-butyl group (-C ₄ H ₈)
Fragment	130.07	Further loss of water (-H ₂ O)

Experimental Protocols

The following are detailed methodologies for acquiring NMR and mass spectrometry data for **H-D-Glu-OtBu**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- **H-D-Glu-OtBu** sample
- Deuterated chloroform (CDCl_3) with 0.03% v/v Tetramethylsilane (TMS)
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Weigh approximately 5-10 mg of **H-D-Glu-OtBu** and dissolve it in ~0.7 mL of CDCl_3 with TMS in a clean, dry vial.
- Transfer: Transfer the solution to an NMR tube.
- Instrumentation:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:
 - Acquire a ^1H NMR spectrum using standard single-pulse acquisition parameters.
 - Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
- Data Processing:

- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase the spectra and perform baseline correction.
- Reference the ^1H spectrum to the TMS signal at 0.00 ppm and the ^{13}C spectrum to the CDCl_3 signal at 77.16 ppm.
- Integrate the peaks in the ^1H spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of **H-D-Glu-OtBu**.

Materials:

- **H-D-Glu-OtBu** sample
- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic acid (optional, for enhancing protonation)
- Mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap)

Procedure:

- Sample Preparation: Prepare a stock solution of **H-D-Glu-OtBu** in methanol at a concentration of 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ with a suitable solvent system (e.g., 50:50 methanol:water). A small amount of formic acid (0.1%) can be added to aid in protonation.
- Instrumentation:
 - Set up the ESI source in positive ion mode.
 - Optimize the source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature.

- Data Acquisition:

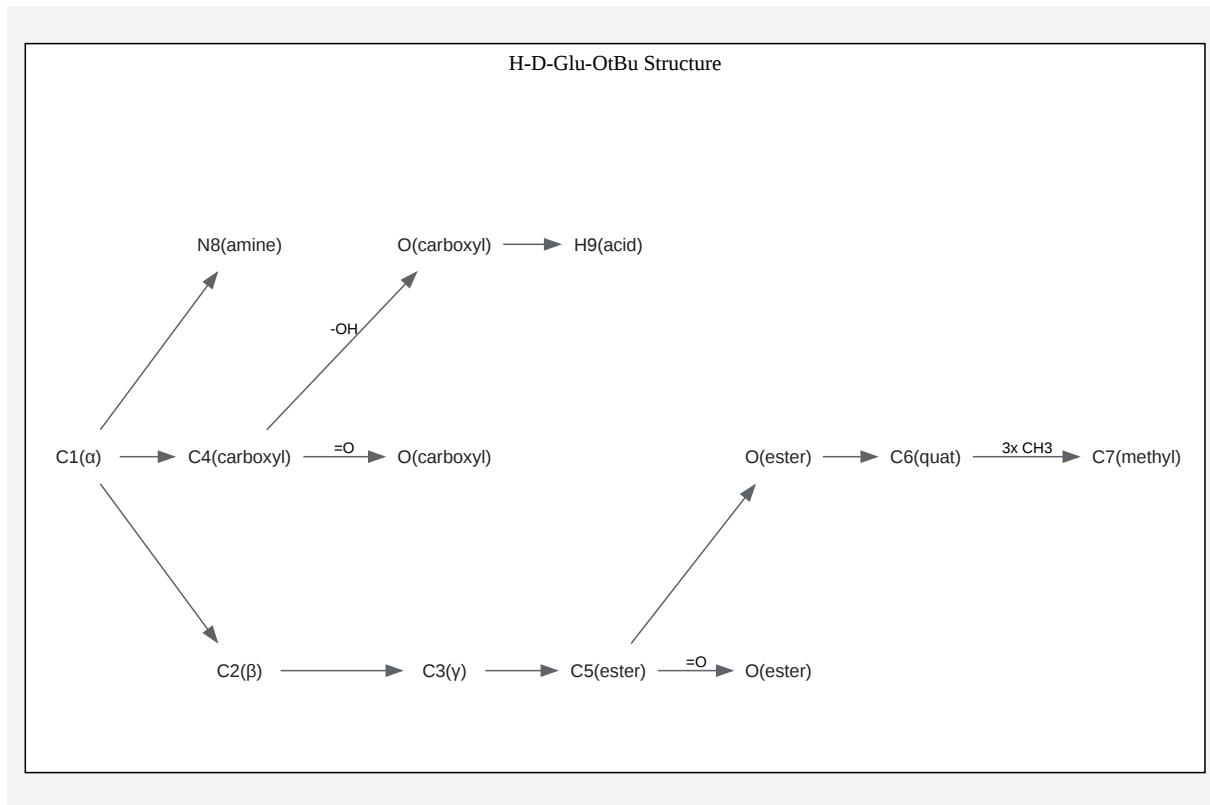
- Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- Acquire a full scan mass spectrum over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
- For fragmentation studies (MS/MS), select the $[\text{M}+\text{H}]^+$ ion (m/z 204.12) as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies to obtain a product ion spectrum.

- Data Analysis:

- Analyze the full scan spectrum to identify the protonated molecular ion $[\text{M}+\text{H}]^+$ and any other adducts.
- Interpret the MS/MS spectrum to identify characteristic fragment ions.

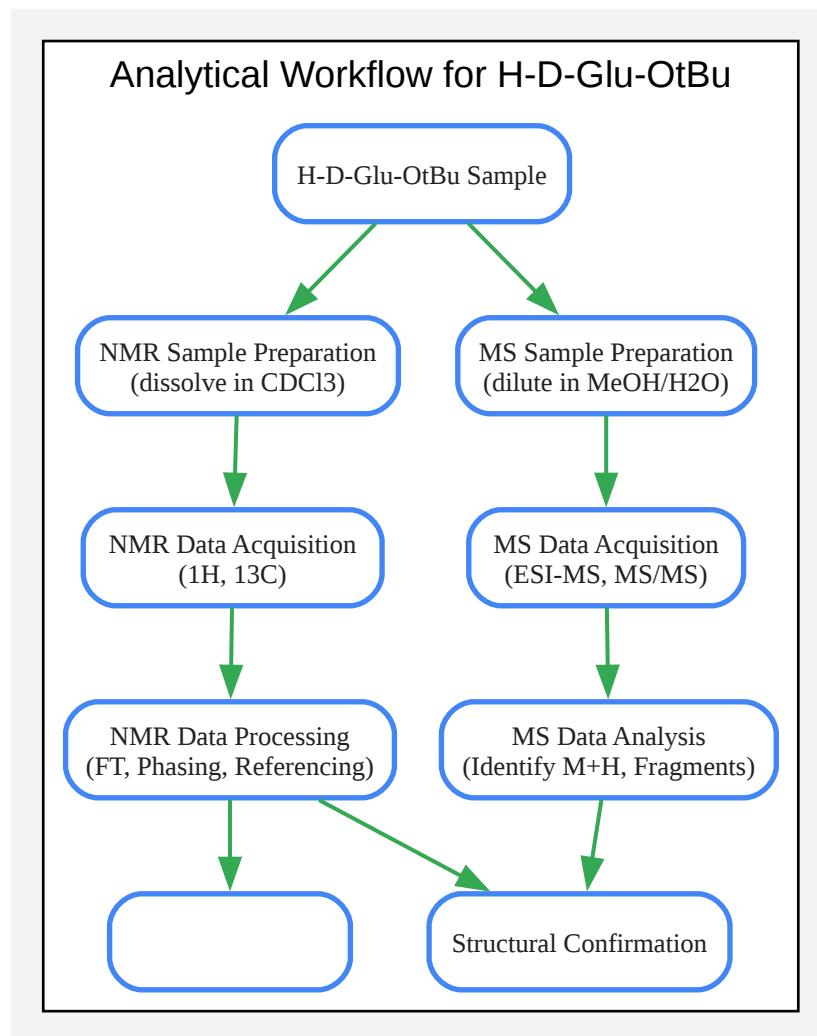
Visualizations

The following diagrams illustrate the chemical structure and a typical analytical workflow for **H-D-Glu-OtBu**.



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Caption: Chemical structure of **H-D-Glu-OtBu** with atom numbering for NMR assignments.



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